"2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride" synthesis from 3-aminopyrazole
"2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride" synthesis from 3-aminopyrazole
An In-depth Technical Guide to the Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, a valuable heterocyclic building block, starting from 3-aminopyrazole. Pyrazole scaffolds are fundamental components in medicinal chemistry, featured in numerous FDA-approved drugs due to their wide range of biological activities.[1][2][3] This document navigates the critical theoretical considerations of pyrazole chemistry, including tautomerism and the regioselectivity of N-alkylation, to establish a robust and reproducible synthetic protocol. We present a detailed, step-by-step experimental procedure, purification techniques, and methods for analytical characterization. The guide is designed for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and explaining the causality behind key experimental choices to ensure scientific integrity and successful execution.
Theoretical Framework and Synthetic Strategy
The synthesis of N-substituted pyrazoles from N-unsubstituted precursors is a cornerstone of heterocyclic chemistry. However, the inherent chemical properties of unsymmetrical pyrazoles, such as 3-aminopyrazole, present specific challenges that must be addressed for a successful and selective synthesis.
Tautomerism in 3-Aminopyrazole
3-aminopyrazole exists as a dynamic equilibrium of two principal annular tautomers: 3-amino-1H-pyrazole and 5-amino-1H-pyrazole.[4][5] This prototropic tautomerism involves the migration of a proton between the two adjacent ring nitrogen atoms.[6][7] Theoretical and experimental studies suggest that the 3-amino-1H tautomer is generally the more stable form.[6][8] The presence of these distinct chemical entities is critical, as it influences the molecule's reactivity, hydrogen bonding patterns, and ultimately, the outcome of subsequent reactions like N-alkylation.[4][7]
The Challenge of N-Alkylation Regioselectivity
The N-alkylation of an unsymmetrical pyrazole can theoretically yield two different regioisomers, substituting at the N1 or N2 position.[9][10] Achieving high regioselectivity is paramount to avoid the formation of isomeric mixtures that are often difficult to separate, leading to low yields of the desired product.[9] The primary factors governing this selectivity are:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[9] In 3-aminopyrazole, the amino group at C3 makes the adjacent N2 position more sterically crowded than the N1 position, thus favoring N1 alkylation.
-
Electronic Effects: The electron-donating nature of the amino group can influence the nucleophilicity of the adjacent nitrogen atoms, although steric factors often dominate.[9]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the N1/N2 ratio.[9][10] Polar aprotic solvents like DMF and DMSO are known to favor the formation of a single regioisomer in many cases.[9]
Selected Synthetic Pathway
The chosen strategy involves a direct N-alkylation of 3-aminopyrazole with a suitable 2-carbon electrophile containing a masked or protected hydroxyl group, followed by conversion to the hydrochloride salt. The reaction with 2-chloroethanol is a robust and well-established method for introducing a 2-hydroxyethyl group onto a nucleophilic nitrogen. This pathway is selected for its operational simplicity and use of commercially available reagents.
The overall transformation is a two-step process:
-
N-Alkylation: Deprotonation of 3-aminopyrazole with a strong, non-nucleophilic base like sodium hydride (NaH) to form the pyrazolide anion. This anion then acts as a potent nucleophile, attacking 2-chloroethanol in an SN2 reaction to form the desired N1-alkylated product, 2-(3-Amino-1H-pyrazol-1-yl)ethanol.
-
Salt Formation: Treatment of the purified free base with hydrochloric acid to precipitate the stable and often crystalline hydrochloride salt, which is preferable for handling and storage. Pyrazoles are weakly basic and readily form salts with inorganic acids.[11][12]
Detailed Experimental Protocol
This section provides a self-validating, step-by-step methodology for the synthesis.
Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol (Free Base)
Methodology:
-
To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-aminopyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~5-10 mL per gram of pyrazole).
-
Cool the resulting solution to 0°C using an ice-water bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions over 15 minutes. Caution: NaH reacts violently with water and hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood.
-
Stir the suspension at 0°C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional hour.
-
Re-cool the mixture to 0°C and add 2-chloroethanol (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by cooling it to 0°C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate. Repeat the extraction two more times.
-
Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil using flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to obtain pure 2-(3-Amino-1H-pyrazol-1-yl)ethanol as a viscous oil or low-melting solid.
Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride
Methodology:
-
Dissolve the purified 2-(3-Amino-1H-pyrazol-1-yl)ethanol (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or ethanol.
-
To this solution, add a solution of hydrochloric acid (1.1 eq) dropwise with stirring. A 2M solution of HCl in isopropanol is ideal, but ethereal HCl or acetyl chloride can also be used.
-
A white precipitate should form upon addition of the acid. If precipitation is slow, the flask can be cooled in an ice bath or the sides scratched with a glass rod to induce crystallization.
-
Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether, to remove any residual impurities.
-
Dry the product under vacuum at 30-40°C for 12 hours to yield 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride as a stable, white to off-white solid.
Data Summary and Visualization
Reaction Scheme
Quantitative Data Summary
| Parameter | 3-Aminopyrazole | Sodium Hydride (60%) | 2-Chloroethanol | Hydrochloric Acid |
| Molar Equivalence | 1.0 | 1.1 | 1.2 | 1.1 |
| Role | Starting Material | Base | Alkylating Agent | Salt Formation |
| Reaction Step | 1 | 1 | 1 | 2 |
| Typical Solvent | DMF | DMF | DMF | Isopropanol |
| Temperature | 0°C to RT | 0°C | 0°C to RT | RT |
| Reaction Time | - | 1.5 hours | 12-18 hours | 1-2 hours |
Expected Analytical Characterization
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum of the hydrochloride salt is expected to show characteristic signals. The two pyrazole ring protons (H4 and H5) should appear as doublets (J ≈ 2-3 Hz). The two methylene groups of the hydroxyethyl chain (-CH₂-N and -CH₂-OH) will likely appear as triplets. The amine (-NH₂) and hydroxyl (-OH) protons, along with the ammonium proton (N-H⁺), will appear as broad singlets which are exchangeable with D₂O.
-
¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the three pyrazole ring carbons and the two distinct carbons of the ethyl chain are expected.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine and ammonium), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), and C=N/C=C stretching of the pyrazole ring should be observed.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺.
Conclusion
This guide outlines a reliable and efficient synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride from 3-aminopyrazole. By carefully considering the principles of pyrazole tautomerism and regioselectivity, the described N-alkylation protocol favors the desired N1 isomer. The methodology employs standard laboratory techniques and readily available reagents, providing a clear pathway for obtaining this valuable chemical intermediate. The detailed procedural steps and analytical guidance serve as a robust resource for researchers in synthetic and medicinal chemistry, enabling the consistent and high-yield production of the target compound for further applications in drug discovery and development.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Optimizing N-Alkylation of Pyrazoles. Benchchem Technical Support Center.
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Tautomerism in substituted 3-aminopyrazoles. BenchChem Technical Support.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.
- Structure and IR Spectra of 3(5)
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. globalresearchonline.net [globalresearchonline.net]
